5-(4-Tert-butylphenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
IUPAC Nomenclature Breakdown and Positional Isomerism Considerations
The IUPAC name 5-(4-tert-butylphenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine systematically describes the compound’s fused heterocyclic scaffold and substituent positions. The parent structure is a pyrazolo[1,5-c]benzoxazine system, which comprises a pyrazole ring fused to a benzoxazine moiety. The numbering begins at the pyrazole nitrogen (position 1), proceeds through the fused benzene ring (positions 2–6), and concludes at the oxazine oxygen (position 10b).
Key substituents are enumerated as follows:
- 5-(4-tert-butylphenyl) : A para-substituted tert-butylphenyl group at position 5 of the pyrazole ring.
- 7,9-dichloro : Chlorine atoms at positions 7 and 9 on the benzoxazine ring.
- 2-phenyl : A phenyl group at position 2 of the pyrazole ring.
Positional isomerism arises from potential variations in substituent placement. For example:
- Chlorine positions : Moving the chlorine atoms to adjacent positions (e.g., 6,8 instead of 7,9) would necessitate renumbering and alter the IUPAC name.
- tert-butyl group orientation : A meta- or ortho-tert-butylphenyl substituent would require distinct positional descriptors (e.g., 3-tert-butylphenyl or 2-tert-butylphenyl).
- Pyrazole substituents : Relocating the phenyl group from position 2 to position 3 would generate a structural isomer.
These nuances underscore the precision required in IUPAC naming to avoid ambiguity.
Comparative Analysis of Benzoxazine-Pyrazolo Hybrid Scaffolds in Chemical Databases
Benzoxazine-pyrazolo hybrids exhibit structural diversity across chemical databases. A comparative analysis reveals key distinctions between the target compound and related analogs:
The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to the methoxy group in the analog, potentially influencing solubility and reactivity. Both compounds share the dichloro-benzoxazine motif, which is associated with electronic effects that stabilize the aromatic system.
CAS Registry Number Cross-Referencing and Structural Validation
The CAS Registry Number 384368-63-2 uniquely identifies the target compound across databases. Cross-referencing confirms structural consistency:
The InChIKey and SMILES strings provide machine-readable descriptors for structural validation. For instance, the InChIKey AUBIYKNMBZMNOR-UHFFFAOYSA-N encodes the compound’s atomic connectivity and stereochemistry, enabling precise database queries. Discrepancies in CAS numbers for structurally similar compounds (e.g., 303061-33-8 for the methoxy analog) highlight the registry’s sensitivity to substituent variations.
Properties
Molecular Formula |
C26H24Cl2N2O |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H24Cl2N2O/c1-26(2,3)18-11-9-17(10-12-18)25-30-23(15-22(29-30)16-7-5-4-6-8-16)20-13-19(27)14-21(28)24(20)31-25/h4-14,23,25H,15H2,1-3H3 |
InChI Key |
AUBIYKNMBZMNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo-Benzoxazine Core
The core structure is synthesized through a cyclocondensation reaction between 2-aminophenol derivatives and α,β-unsaturated ketones. For example:
-
Step 1 : 4-Tert-butylbenzaldehyde reacts with hydrazine hydrate in ethanol to form the corresponding hydrazone.
-
Step 2 : The hydrazone undergoes cyclization with 2-hydroxy-3,5-dichlorobenzaldehyde in the presence of acetic acid, yielding a dihydropyrazole intermediate.
-
Step 3 : Treatment with carbonyl diimidazole (CDI) in dichloromethane facilitates intramolecular cyclization to form the pyrazolo[1,5-c]benzoxazine scaffold.
Reaction Conditions :
Halogenation at the 7- and 9-Positions
Chlorine atoms are introduced via electrophilic aromatic substitution:
-
Step 1 : The unsubstituted benzoxazine intermediate is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.
-
Step 2 : Selective chlorination occurs at the 7- and 9-positions due to steric and electronic effects of the tert-butyl group.
Optimization Data :
| Parameter | Value |
|---|---|
| Chlorinating Agent | SO₂Cl₂ (2.2 eq) |
| Reaction Time | 4 hours |
| Temperature | 0°C → Room Temperature |
| Isolated Yield | 45% |
Catalytic Hydrogenation of N-Oxide Precursors
Synthesis of 2-Phenylbenzotriazole-N-Oxides
This method adapts techniques from UV absorber synthesis:
-
Step 1 : o-Nitroazobenzene derivatives are reduced using zinc powder in alkaline ethanol to form 2-phenylbenzotriazole-N-oxide intermediates.
-
Step 2 : The N-oxide undergoes hydrogenation over a palladium-on-carbon (Pd/C) catalyst in a mixed solvent system (water:ethanol = 1:3).
Key Advantages :
Application to Target Compound
Modifications for the tert-butyl-substituted derivative include:
-
Substrate : 5-(4-Tert-butylphenyl)-7,9-dichloro-2-phenylbenzotriazole-N-oxide
-
Conditions :
One-Pot Tandem Reactions
Suzuki Coupling for Phenyl Group Introduction
The 2-phenyl group is installed via palladium-catalyzed cross-coupling:
-
Step 1 : A brominated pyrazolo-benzoxazine intermediate reacts with phenylboronic acid in tetrahydrofuran (THF).
-
Step 2 : Catalytic system: Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 eq).
Performance Metrics :
| Metric | Value |
|---|---|
| Conversion Rate | 92% |
| Isolated Yield | 41% |
| Purity (HPLC) | >98% |
tert-Butyl Group Installation
The 4-tert-butylphenyl moiety is introduced via Friedel-Crafts alkylation:
-
Step 1 : Reaction of 1,4-dichlorobenzene with tert-butyl chloride in the presence of AlCl₃.
-
Step 2 : Purification by fractional distillation under reduced pressure (0.5 mmHg, 110°C).
Comparative Analysis of Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 30 | 95 | Moderate |
| N-Oxide Hydrogenation | 38 | 97 | High |
| Tandem Suzuki Coupling | 41 | 98 | Low |
Challenges and Optimization Strategies
Steric Hindrance from the tert-Butyl Group
The bulky tert-butyl substituent:
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
5-(4-Tert-butylphenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Variations
The table below compares substituents at critical positions in the pyrazolo[1,5-c][1,3]benzoxazine scaffold:
Key Observations:
4-Fluorophenyl () introduces electronegativity, favoring electronic interactions in biological systems . 1,3-Benzodioxol-5-yl () offers a planar fused ring, enabling π-stacking in receptor binding .
Position 2 Substituents :
- Most analogs retain a phenyl group, except the 4-methoxyphenyl variant (), which adds polarity via the methoxy (-OCH3) group .
Halogen Effects :
Physicochemical and Spectroscopic Characterization
Spectroscopic Techniques :
- 1H/13C NMR : Used to confirm regiochemistry and substituent integration (e.g., tert-butyl singlet at ~1.3 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹) .
- HRMS : Validates molecular weight and halogen isotope patterns .
Thermal Properties :
- Analogs with bulky substituents (e.g., tert-butyl) may exhibit higher melting points due to crystalline packing efficiency, though direct data is needed.
Biological Activity
5-(4-Tert-butylphenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound based on various research findings.
Structural Characteristics
The compound features a complex molecular structure characterized by the presence of a dihydropyrazolo[1,5-c][1,3]benzoxazine core and multiple substituents, including tert-butyl and dichloro groups. The molecular formula is with a molecular weight of 395.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H16Cl2N2O |
| Molecular Weight | 395.3 g/mol |
| IUPAC Name | 9-chloro-5-(4-tert-butylphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| InChI Key | GHLJPSFJLPAPMK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from substituted phenyl hydrazines and appropriate carbonyl compounds. One common method includes the reaction of 4-tert-butylbenzaldehyde with phenylhydrazine under acidic conditions to form the hydrazone intermediate, followed by cyclization with a suitable acid catalyst.
Biological Activity Assessment
Research has indicated that this compound exhibits various biological activities:
Anticancer Activity
Several studies have investigated the anticancer properties of dihydropyrazolo[1,5-c][1,3]benzoxazine derivatives. For instance, compounds in this class have shown significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range. The mechanism was attributed to the modulation of specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains.
- Research Findings : In vitro assays revealed that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL.
Antioxidant Activity
Antioxidant properties were assessed using DPPH and ABTS radical scavenging assays.
- Results : The compound demonstrated considerable radical scavenging activity, indicating its potential as an antioxidant agent capable of mitigating oxidative stress-related damage.
The biological activity of 5-(4-tert-butylphenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It could interact with specific receptors that regulate cellular growth and apoptosis.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Hydrazone Formation | 4-tert-butylbenzaldehyde, HCl/EtOH | 65 | 85 | |
| Cyclization | H2SO4, 90°C, 12h | 72 | 92 | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 110°C | 58 | 88 |
Basic: Which analytical techniques are critical for structural characterization, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies substituent positions (e.g., tert-butyl protons at δ 1.3–1.4 ppm; aromatic protons at δ 7.2–8.1 ppm) .
- 13C NMR confirms the fused heterocyclic system (e.g., carbonyl carbons at δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 451.4 for C26H24Cl2N2O) .
- X-ray Crystallography: Resolves 3D conformation, highlighting steric effects from tert-butyl groups .
Basic: What initial biological activities have been reported, and how are these assays designed?
Methodological Answer:
- Anticancer Activity:
- Assay Design: MTT assays using HeLa or MCF-7 cells (IC50 = 12–18 µM). Dose-response curves are generated at 24–72h .
- Mechanism: Apoptosis induction via caspase-3/7 activation .
- Antimicrobial Screening:
- Protocol: Broth microdilution against S. aureus and E. coli (MIC = 32–64 µg/mL) .
Key Findings:
- Substitutions (e.g., Cl at C7/C9) enhance cytotoxicity but reduce solubility .
- Tert-butyl groups improve metabolic stability in hepatic microsome assays .
Advanced: How can mechanistic studies elucidate target interactions, and what contradictions exist in current data?
Methodological Answer:
- Molecular Docking: Simulations with TopoIIα (PDB: 1ZXM) suggest intercalation into DNA-enzyme complexes, but conflicting data arise from fluorescence quenching assays .
- Contradictions:
- Some studies report TopoII inhibition, while others propose kinase (e.g., EGFR) binding .
- Resolution requires orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .
Q. Table 2: Conflicting Mechanistic Data
| Assay Type | Observed Effect | Proposed Target | Reference |
|---|---|---|---|
| DNA Relaxation Assay | TopoIIα inhibition (IC50 = 8 µM) | DNA-TopoII complex | |
| Fluorescence Quench | Static quenching (KSV = 2.1×10^4) | Non-specific DNA |
Advanced: How should researchers address contradictory results in biological assays?
Methodological Answer:
- Replicate Under Standardized Conditions:
- Use identical cell lines (e.g., ATCC-certified HeLa) and culture media .
- Dose-Response Validation:
- Test 5–10 concentrations in triplicate to confirm IC50 reproducibility .
- Cross-Validation:
- Pair MTT assays with Annexin V/PI flow cytometry to confirm apoptosis .
Advanced: How do structural analogs compare in reactivity and bioactivity, and what substituent effects dominate?
Methodological Answer:
- Comparative Analysis:
- Electron-Withdrawing Groups (Cl, Br): Enhance electrophilicity and DNA binding but reduce solubility (logP increases by 0.5–1.0) .
- Bulkier Substituents (tert-butyl): Improve metabolic stability but hinder membrane permeability .
Q. Table 3: Substituent Effects on Bioactivity
| Analog | Substituents | IC50 (µM) | logP | Reference |
|---|---|---|---|---|
| Parent Compound | 7,9-Cl, 4-tert-butyl | 12 | 4.2 | |
| 7,9-Br Analog | 7,9-Br, 4-tert-butyl | 9 | 4.8 | |
| 4-Methoxyphenyl Derivative | 4-OCH3, 7,9-Cl | 25 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
